Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ureido Group: The ureido group can be introduced by reacting the thiazole derivative with 4-fluorobenzyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It can be used as a probe to study enzyme interactions and protein binding.
Pharmaceuticals: Potential use in drug development for various diseases.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: The compound can bind to proteins, altering their function and activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-(3-(4-chlorobenzyl)ureido)thiazol-4-yl)benzoate
- Methyl 4-(2-(3-(4-bromobenzyl)ureido)thiazol-4-yl)benzoate
- Methyl 4-(2-(3-(4-methylbenzyl)ureido)thiazol-4-yl)benzoate
Uniqueness
Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1208889-24-0 |
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Molecular Formula |
C19H16FN3O3S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 4-[2-[(4-fluorophenyl)methylcarbamoylamino]-1,3-thiazol-4-yl]benzoate |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-17(24)14-6-4-13(5-7-14)16-11-27-19(22-16)23-18(25)21-10-12-2-8-15(20)9-3-12/h2-9,11H,10H2,1H3,(H2,21,22,23,25) |
InChI Key |
PTMBEXPEMYJDNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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